

Application Note: Quantitative Analysis of 2,5-Difluoro-4-(methylthio)benzoic Acid

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Compound of Interest

Compound Name:	2,5-Difluoro-4-(methylthio)benzoic acid
CAS No.:	918967-68-7
Cat. No.:	B3302748

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Abstract & Scope

This guide details the analytical protocols for the quantification and purity assessment of **2,5-Difluoro-4-(methylthio)benzoic acid** (CAS 918967-68-7).^[1] This compound is a critical building block in the synthesis of kinase inhibitors and agrochemicals. Its unique structure—combining an ionizable carboxylic acid, electron-withdrawing fluorine atoms, and an oxidizable methylthio ether—presents specific analytical challenges.^[1]

Core Challenges Addressed:

- **Sulfide Stability:** Preventing in-situ oxidation of the methylthio group (-SMe) to sulfoxide (-S(O)Me) or sulfone (-SO₂Me) during analysis.^[1]
- **Fluorine Effect:** Managing the pKa shift induced by ortho-fluorine substitution to ensure robust retention.^[1]

Molecule Profile & Physicochemical Logic^{[1][2][3]}

Property	Value (Est.)	Analytical Implication
Molecular Formula	C ₈ H ₆ F ₂ O ₂ S	MW: 204.20 g/mol
Monoisotopic Mass	204.0057	Target for MS analysis.[1]
pKa (Acid)	~3.3	Lower than benzoic acid (4.2) due to F-induction.[1] Requires pH < 2.5 mobile phase for retention.[1]
LogP	~2.5 - 2.8	Moderately lipophilic; suitable for Reverse Phase C18.[1]
Chromophore	Benzoic Acid	UV Active; λ _{max} expected ~250–270 nm.[1]
Critical Liability	Thioether Oxidation	Avoid peroxides in solvents.[1] Use fresh mobile phase.

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Purpose: Routine assay, purity determination, and reaction monitoring.[1]

Chromatographic Conditions[1][4][5]

- System: Agilent 1290 Infinity II or equivalent (Quaternary Pump).
- Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 μm (or equivalent end-capped C18).[1]
 - Why: The "Plus" or highly end-capped phase reduces peak tailing caused by the interaction of the carboxylic acid with free silanols.
- Mobile Phase A: 0.1% Phosphoric Acid (H₃PO₄) in Water.[1]
 - Why H₃PO₄? It suppresses the ionization of the carboxylic acid (keeping it neutral for retention) and is UV transparent at 210 nm.

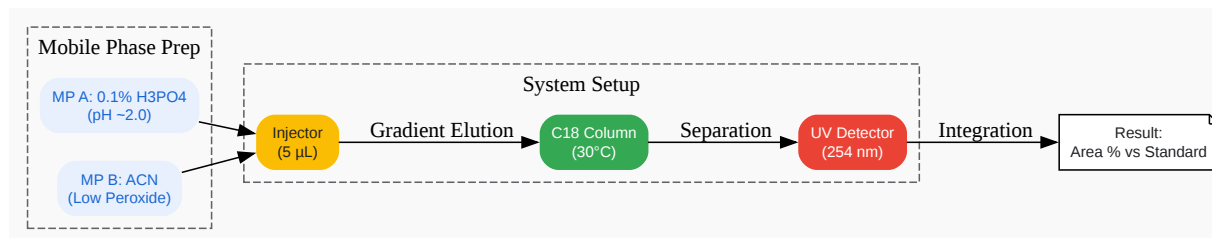
- Mobile Phase B: Acetonitrile (HPLC Grade).[1][2]
- Flow Rate: 1.0 mL/min.[1][3]
- Column Temp: 30°C.
- Detection: DAD at 254 nm (bw 4 nm), Ref 360 nm.
- Injection Volume: 5 µL.

Gradient Program

Time (min)	% Mobile Phase B	Event
0.00	10	Equilibration
2.00	10	Isocratic Hold (Polar impurity elution)
12.00	90	Linear Gradient
15.00	90	Wash
15.10	10	Re-equilibration
20.00	10	End

System Suitability Criteria (Self-Validating)

- Tailing Factor (T): Must be < 1.5. (If > 1.5, increase acid concentration in MP A).
- Precision (RSD): < 0.5% for 5 replicate injections of standard.
- Resolution (Rs): > 2.0 between the Main Peak and the Sulfoxide impurity (which elutes earlier due to higher polarity).



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Figure 1: HPLC-UV Workflow emphasizing acidic mobile phase for protonation.

Method B: LC-MS/MS (Trace Analysis & Impurity Profiling)

Purpose: Quantifying trace levels in biological matrices or confirming impurity structures (Sulfoxide/Sulfone).[1]

Mass Spectrometry Parameters[1][7]

- Source: Electrospray Ionization (ESI).[1]
- Polarity:Negative Mode (ESI-).[1]
 - Why: Carboxylic acids ionize efficiently in negative mode ($[M-H]^-$), providing better sensitivity than positive mode.
- Precursor Ion:m/z 203.0 ($[M-H]^-$).[1]

MRM Transitions (Multiple Reaction Monitoring)

Analyte	Precursor (m/z)	Product (m/z)	Collision Energy (eV)	Mechanism
Target	203.0	159.0	15	Loss of CO ₂ (Decarboxylation)
Target (Qual)	203.0	144.0	25	Loss of CO ₂ + CH ₃
Sulfoxide Imp	219.0	175.0	18	[M+16-H] ⁻ (Oxidation)

LC Conditions (MS Compatible)

- Mobile Phase A: 0.1% Formic Acid in Water (Volatile buffer).[1]
- Mobile Phase B: Acetonitrile.[1][2]
- Note: Do not use Phosphoric Acid (non-volatile) for MS.[1]

Sample Preparation & Stability Protocol

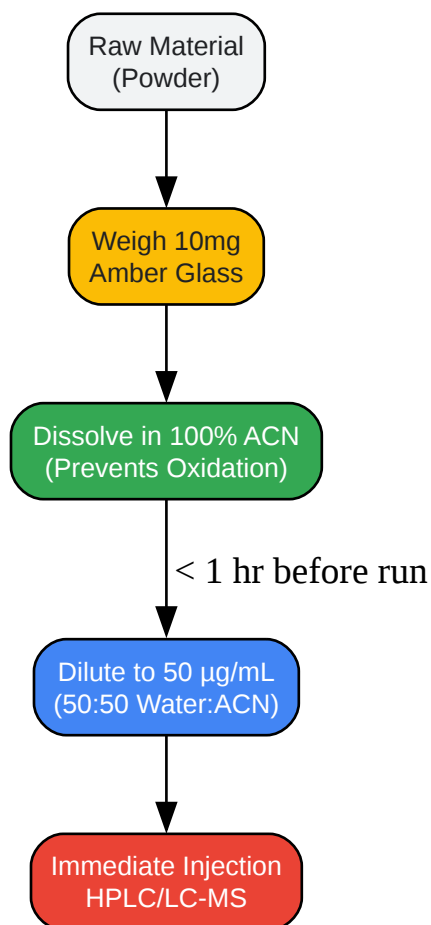
Critical Warning: The methylthio group is prone to oxidation. Standard solutions must be prepared fresh or stored under specific conditions.[1]

Standard Preparation[1]

- Stock Solution (1.0 mg/mL): Weigh 10 mg of reference standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile.
 - Why 100% ACN? Water promotes oxidative degradation over time.[1] ACN stabilizes the stock.
- Working Standard (50 µg/mL): Dilute Stock 1:20 with Water/ACN (50:50) immediately prior to analysis.
- Storage: Store Stock at -20°C in amber glass. Stable for 1 month.

Sample Extraction (Solid Matrix)[1]

- Weigh 50 mg sample.[1]
- Add 10 mL Extraction Solvent (ACN:Water 80:20 + 0.1% Formic Acid).[1]
- Sonicate for 10 mins (keep temp < 35°C to prevent degradation).
- Filter through 0.22 µm PTFE filter.[1]



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Figure 2: Sample preparation workflow designed to minimize oxidative stress on the thioether group.

Validation Parameters (ICH Q2(R1))

To ensure the method is "Self-Validating," confirm these parameters during development:

- Linearity: 5 levels (e.g., 10, 25, 50, 75, 100 µg/mL). R² must be > 0.999.[1]
- LOD/LOQ:
 - LOD (S/N = 3): Typically ~0.1 µg/mL (UV).
 - LOQ (S/N = 10): Typically ~0.5 µg/mL (UV).
- Specificity: Inject a known oxidant (e.g., dilute H₂O₂) into a standard aliquot. Ensure the resulting Sulfoxide peak (RRT ~0.8) is fully resolved from the Main peak.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Peak Tailing	Silanol interaction with -COOH	Ensure Mobile Phase pH is < 2.[1]5. Use a "Base Deactivated" column.[1]
Extra Peak (RRT ~0.8)	Sulfoxide formation	Check solvent quality (peroxides in THF/Ether?). Prepare fresh standards.
Retention Drift	pH fluctuation	The pKa is ~3.[1]3. Small pH changes near pKa cause large Rt shifts.[1] Buffer accurately.

References

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Sources

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